3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The presence of methoxy, nitro, and phenyl groups can influence its binding affinity and specificity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
- 3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
- 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole
Uniqueness
3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is unique due to the specific arrangement of its functional groups, which can significantly impact its chemical reactivity and biological activity. The combination of methoxy, nitro, and phenyl groups in this particular configuration provides distinct properties that may not be observed in similar compounds.
Properties
CAS No. |
62507-58-8 |
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Molecular Formula |
C21H16N4O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16N4O3/c1-28-19-9-5-6-16(14-19)21-23-22-20(24(21)17-7-3-2-4-8-17)15-10-12-18(13-11-15)25(26)27/h2-14H,1H3 |
InChI Key |
XIILVDCKGAAZNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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